N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine
Overview
Description
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[4,5-b]pyridine scaffold is a key structural motif in many bioactive molecules, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethylamine, followed by reduction and cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-one, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents, at different positions on the imidazo[4,5-b]pyridine ring.
Scientific Research Applications
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:
2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist with antihypertensive properties.
3-(1H-benzo[d]imidazol-2-yl)-3H-imidazo[4,5-b]pyridine: This compound has shown antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from those of other imidazo[4,5-b]pyridine derivatives.
Properties
IUPAC Name |
N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDAEKFJPDGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1C)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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